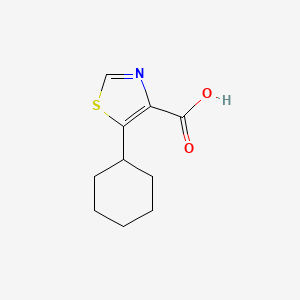![molecular formula C11H11NO3 B15273013 3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is a compound with a unique structure that includes a methyl group, a prop-2-yn-1-yloxy group, and an amino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and propargyl alcohol.
Reaction Conditions: The propargyl alcohol is first converted to propargyl bromide using phosphorus tribromide (PBr3). This is followed by a nucleophilic substitution reaction where the propargyl bromide reacts with 4-amino-3-methylbenzoic acid in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid has several applications in scientific research:
Chemical Biology: Used as a chemical probe for studying biological processes due to its ability to form covalent bonds with biological targets under UV light.
Medicinal Chemistry: Potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as photoresponsive polymers.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid involves its ability to form covalent bonds with biological targets. The prop-2-yn-1-yloxy group can undergo click chemistry reactions, allowing the compound to be used as a probe for labeling and studying proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the prop-2-yn-1-yloxy group allows for click chemistry applications, while the amino group provides additional sites for chemical modification and interaction with biological targets.
This compound’s versatility makes it a valuable tool in various fields of scientific research, from chemical biology to material science.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-methyl-4-(prop-2-ynoxyamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-12-10-5-4-9(11(13)14)7-8(10)2/h1,4-5,7,12H,6H2,2H3,(H,13,14) |
Clave InChI |
HLAQWSHXNZOWHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)O)NOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


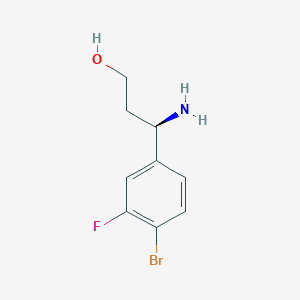

![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
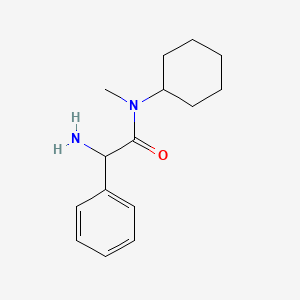

![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)
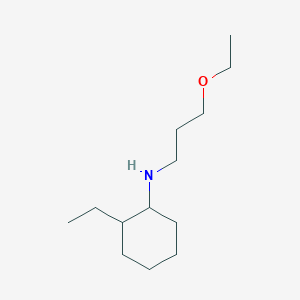
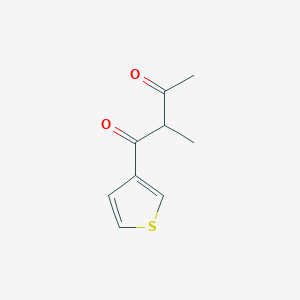

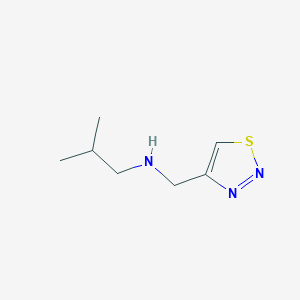
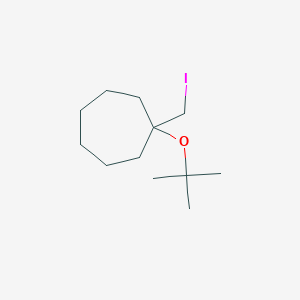
![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)

